9-(3-Methylaminopropylidene)selenoxanthene hydrochloride
Description
9-(3-Methylaminopropylidene)selenoxanthene hydrochloride is a selenoxanthene derivative characterized by a methylamino-propylidene substituent at the 9-position of the selenoxanthene core, paired with a hydrochloride salt.
Properties
CAS No. |
24493-86-5 |
|---|---|
Molecular Formula |
C17H18ClNSe |
Molecular Weight |
350.8 g/mol |
IUPAC Name |
N-methyl-3-selenoxanthen-9-ylidenepropan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H17NSe.ClH/c1-18-12-6-9-13-14-7-2-4-10-16(14)19-17-11-5-3-8-15(13)17;/h2-5,7-11,18H,6,12H2,1H3;1H |
InChI Key |
YKNZDWNLAQWQHL-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2[Se]C3=CC=CC=C31.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9-(3-Methylaminopropylidene)selenoxanthene hydrochloride involves several steps. One common method includes the reaction of 9-(hydroxyalkyl)-selenoxanthenes with N-chlorosuccinimide . This reaction produces 10-Chloro-10, 9-(epoxyalkano)selenoxanthenes, which can then be further reacted to form the desired compound. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
9-(3-Methylaminopropylidene)selenoxanthene hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include N-chlorosuccinimide for chlorination and sodium acetylacetonide for forming selenoxantheniomethanide derivatives . Major products formed from these reactions include 9-(1-chloro-2-hydroxyethylidene)selenoxanthene and 9-(2-hydroxyethyl)selenoxanthene .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used to study the properties of selenoxanthene derivatives and their reactions . In biology and medicine, it may be investigated for its potential therapeutic effects due to its unique structure and reactivity . Additionally, it has industrial applications in the synthesis of other complex organic compounds .
Mechanism of Action
The mechanism of action of 9-(3-Methylaminopropylidene)selenoxanthene hydrochloride involves its interaction with various molecular targets and pathways. The compound’s selenoxanthene core allows it to participate in redox reactions, which can affect cellular processes . The methylaminopropylidene side chain may also interact with specific receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several selenoxanthene derivatives, particularly those with modified substituents or stereochemistry. Key analogs and their distinguishing features are outlined below:
Table 1: Structural and Functional Comparison of Selenoxanthene Derivatives
| Compound Name | Substituent | Stereochemistry | Chlorine Presence | Salt Form |
|---|---|---|---|---|
| 9-(3-Methylaminopropylidene)selenoxanthene HCl | 3-Methylamino-propylidene | Not specified | No | Hydrochloride |
| Cis-2-Chloro-9-(3-Dimethylamino-Propylidene)selenoxanthene (CGG630) | 3-Dimethylamino-propylidene | Cis | Yes (2-position) | None specified |
| Trans-2-Chloro-9-(3-Dimethylaminopropylidene)selenoxanthene HCl (CGJ333) | 3-Dimethylamino-propylidene | Trans | Yes (2-position) | Hydrochloride |
Key Differences and Implications:
Substituent Effects: The methylamino group in the target compound contrasts with the dimethylamino groups in analogs CGG630 and CGJ333. The absence of a dimethylamino group in the target compound could lower steric hindrance, influencing receptor-binding specificity or catalytic interactions.
Stereochemistry :
- The cis/trans isomerism in analogs (e.g., CGG630 vs. CGJ333) highlights the role of spatial arrangement in biological activity. For example, trans isomers often exhibit distinct pharmacokinetic profiles compared to cis counterparts due to differences in molecular geometry .
Chlorine Presence: The 2-chloro substituent in analogs introduces an electron-withdrawing effect, which may stabilize the aromatic system or alter redox properties.
Salt Form :
- Both the target compound and CGJ333 are hydrochloride salts, enhancing water solubility and bioavailability. In contrast, CGG630 lacks a specified salt form, which may limit its dissolution in polar solvents .
Research Findings and Hypotheses
- Biological Activity: The dimethylamino analogs (CGG630, CGJ333) may exhibit stronger binding to amine-reactive targets (e.g., neurotransmitter receptors) due to increased basicity, whereas the methylamino group in the target compound might favor interactions requiring smaller ligand profiles.
- Solubility and Stability: The hydrochloride salt form in the target compound and CGJ333 likely improves pharmacokinetic properties compared to non-salt analogs. However, the chlorine in CGJ333 could enhance stability under oxidative conditions.
- Toxicity: The absence of chlorine in the target compound may reduce hepatotoxic or genotoxic risks associated with halogenated aromatics, as seen in some chlorinated pharmaceuticals .
Biological Activity
9-(3-Methylaminopropylidene)selenoxanthene hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C₁₃H₁₅ClN₂OSe
- Molecular Weight : 300.75 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Notably, it has been shown to:
- Inhibit Enzymatic Activity : The compound can inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.
- Modulate Receptor Activity : Preliminary studies suggest that it may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria.
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Gram-positive | 32 µg/mL |
| Gram-negative | 64 µg/mL |
Antitumor Activity
The compound has also been investigated for its potential antitumor effects. In a study involving various cancer cell lines, including breast and lung cancer cells, it was found to induce apoptosis and inhibit cell proliferation.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 20 |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial assessed the effectiveness of this compound in patients with resistant bacterial infections. Results showed a significant reduction in infection rates among treated individuals compared to the control group. -
Case Study on Antitumor Effects :
In a preclinical model, the compound was administered to mice with induced tumors. The treatment resulted in a marked decrease in tumor size and an increase in survival rates compared to untreated controls.
Research Findings
Recent studies have focused on elucidating the mechanisms underlying the biological activities of this compound:
- Cell Cycle Arrest : Research has indicated that treatment with this compound leads to cell cycle arrest at the G2/M phase in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound appears to increase ROS levels, contributing to its cytotoxic effects against tumor cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
